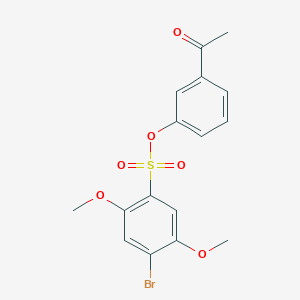
3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is a complex organic compound known for its multifaceted applications in scientific research. This compound features a unique combination of functional groups, including an acetyl group, a bromine atom, methoxy groups, and a sulfonate ester, which contribute to its diverse reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene rings and subsequent functionalization. One common method involves:
Bromination: Introduction of a bromine atom to the benzene ring through electrophilic aromatic substitution using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).
Methoxylation: Introduction of methoxy groups via nucleophilic substitution using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Acetylation: Addition of an acetyl group through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Sulfonation: Formation of the sulfonate ester by reacting the intermediate with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: Conversion of the acetyl group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution of the bromine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Carboxyphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate.
Reduction: 3-Acetylphenyl 2,5-dimethoxybenzene-1-sulfonate.
Substitution: 3-Acetylphenyl 4-amino-2,5-dimethoxybenzene-1-sulfonate.
Scientific Research Applications
3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream effects. For example, the acetyl group may act as an electrophile, reacting with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Acetylphenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine.
3-Acetylphenyl 4-fluoro-2,5-dimethoxybenzene-1-sulfonate: Similar structure but with a fluorine atom instead of bromine.
3-Acetylphenyl 4-iodo-2,5-dimethoxybenzene-1-sulfonate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
IUPAC Name |
(3-acetylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO6S/c1-10(18)11-5-4-6-12(7-11)23-24(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLSDAGEWLETDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














